molecular formula C5H8N4 B1317217 N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide CAS No. 36982-81-7

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide

Cat. No.: B1317217
CAS No.: 36982-81-7
M. Wt: 124.14 g/mol
InChI Key: FQNUERSUODWVRD-UHFFFAOYSA-N
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Description

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide is a heterocyclic compound that features a tetrahydropyrimidine ring fused with a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide typically involves the cyclization of unsaturated acyclic amides or ureas. One common method is the intramolecular cyclization of urea derivatives under specific reaction conditions. For example, the cyclization of polyfunctional urea derivatives can be achieved through intramolecular reactions, often followed by fluorination to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanamide group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrahydropyrimidinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the functions of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide include other tetrahydropyrimidinone derivatives and cyanamide-containing compounds. Examples include:

  • Tetrahydropyrimidin-2(1H)-one
  • N-(3-oxoalkyl)ureas
  • Thioureas

Uniqueness

This compound is unique due to its specific combination of a tetrahydropyrimidine ring and a cyanamide group

Biological Activity

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C5_5H8_8N4_4 and features a tetrahydropyrimidine ring, a ylidene group (C=CH), and a cyanamide moiety (N-CN). The structure contributes to its reactivity and interaction with various biological targets.

Target Interactions

Research indicates that derivatives of tetrahydropyrimidin-2(1H)-one, closely related to this compound, can inhibit tubulin functions. This inhibition is significant as it disrupts microtubule dynamics, which are crucial for cell division and intracellular transport.

Biochemical Pathways

The compound is involved in multiple biochemical pathways, particularly those related to oxidative stress response and metabolic regulation. It modulates the expression of genes associated with antioxidant defenses, thereby influencing cellular responses to oxidative damage.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Studies have shown that it can enhance the cellular antioxidant response, helping to mitigate oxidative stress in various cell types.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been explored for their potential use as antimicrobial agents, showing efficacy in inhibiting bacterial growth.

Anticancer Potential

Research highlights the potential of this compound in cancer therapy. Derivatives have been shown to inhibit tubulin polymerization, leading to decreased proliferation of cancer cells in vitro. Preclinical studies suggest that these compounds may disrupt microtubule dynamics effectively, making them candidates for further development in oncology.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antioxidant Effects : A study investigated the effects of this compound on oxidative stress markers in human cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) levels upon treatment with low doses of the compound.
  • Antimicrobial Activity Assessment : In vitro tests against Gram-positive and Gram-negative bacteria showed that certain derivatives inhibited bacterial growth effectively, suggesting potential applications in treating infections.
  • Cancer Cell Proliferation Inhibition : A preclinical study evaluated the effects of tetrahydropyrimidinone derivatives on cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability by disrupting microtubule formation.

Dosage Effects and Toxicity

The biological effects of this compound are dose-dependent. At lower concentrations, it enhances antioxidant responses and promotes metabolic efficiency; however, higher doses may lead to cytotoxic effects characterized by oxidative stress and inflammation.

Summary Table of Biological Activities

Activity Effect References
AntioxidantReduces ROS levels
AntimicrobialInhibits growth of bacteria
AnticancerInhibits tubulin polymerization
NeuroprotectiveModulates norepinephrine levels

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-4-9-5-7-2-1-3-8-5/h1-3H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNUERSUODWVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531369
Record name 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36982-81-7
Record name 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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